3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea
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Overview
Description
3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromoacetylurea under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, disrupting their function and leading to cell death in cancer cells. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl derivatives: These compounds share a similar triazole core but differ in their substituents, leading to different biological activities.
1,3,4-thiadiazoles: Another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N5O2S |
---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-(methylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H13N5O2S/c1-13-11(19)15-10(18)7-20-12-16-14-8-17(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,15,18,19) |
InChI Key |
VQHSWNOXBMONRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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